molecular formula C18H21FN2O4S B4538500 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B4538500
M. Wt: 380.4 g/mol
InChI Key: SARQAPZBTVGQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, involves various chemical reactions. Collins et al. (1992) developed a rapid method for piperazine formation, demonstrating the efficiency of synthesizing fluorophenyl piperazine derivatives, which are precursors in labelling for positron emission tomography studies (Collins, Lasne, & Barré, 1992). This method highlights the versatility of piperazine derivatives in medical applications.

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, has been extensively studied. Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on similar piperazine derivatives, revealing the chair conformation of the piperazine ring and the nature of intermolecular contacts (Kumara et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, offering insights into their reactivity and functional group transformations. The synthesis and characterization of piperazine derivatives have been detailed, showing their potential as antibacterial agents and their interactions with biological targets (Narendra Sharath Chandra et al., 2006).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. Studies like those conducted by Kumara et al. (2017) provide valuable data on the crystalline structure, enhancing our understanding of how these properties affect drug formulation and delivery (Kumara et al., 2017).

properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-24-16-6-4-15(5-7-16)20-9-11-21(12-10-20)26(22,23)18-13-14(19)3-8-17(18)25-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARQAPZBTVGQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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